4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 941968-06-5
Cat. No.: VC4150866
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4
* For research use only. Not for human or veterinary use.
![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941968-06-5](/images/structure/VC4150866.png)
Specification
CAS No. | 941968-06-5 |
---|---|
Molecular Formula | C20H13F2N3OS |
Molecular Weight | 381.4 |
IUPAC Name | 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Standard InChI | InChI=1S/C20H13F2N3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2 |
Standard InChI Key | IJISDCOMAHSIDV-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Introduction
4-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: A Synthesis and Pharmacological Profile
Synthesis and Manufacturing
The synthesis of this compound typically involves stepwise coupling reactions (Fig. 1):
-
Benzothiazole formation: 6-Fluorobenzo[d]thiazol-2-amine is synthesized via cyclization of 6-fluoro-2-aminothiophenol derivatives.
-
Benzamide preparation: 4-Fluorobenzoyl chloride reacts with pyridin-2-ylmethylamine to form the benzoate intermediate.
-
Final coupling: The benzothiazole amine is coupled with the benzamide intermediate under anhydrous conditions (e.g., DMF with K2CO3).
Key Challenges:
-
Regioselectivity: Ensuring fluorine placement at the 6-position on the benzothiazole and 4-position on the benzamide.
-
Purification: Chromatographic methods (e.g., HPLC) are critical due to potential side reactions.
Biological Activities and Pharmacological Profile
This compound belongs to a class of fluorinated benzothiazole-benzamide hybrids with documented anticancer and antimicrobial properties.
Anticancer Activity
Benzothiazole derivatives inhibit cellular proliferation by targeting enzymes like COX-2 or interacting with DNA. For example, structurally related compounds show cytotoxicity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines.
Compound | Cancer Cell Line | IC₅₀ (μM) |
---|---|---|
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | MCF-7 | 7.7 ± 0.8 |
Analog with 4-fluoro substitution | DU-145 | 9.2 ± 1.5 |
Antimicrobial Properties
Benzothiazole derivatives exhibit antitubercular activity, as shown in in vitro MIC (Minimum Inhibitory Concentration) studies :
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
6-fluorobenzo[d]thiazol-2-yl acetamide | 0.08 | Mycobacterium tuberculosis |
4-fluoro analog | 0.09 | M. tuberculosis |
Comparative Analysis with Analogues
The compound’s fluorine substitutions differentiate it from non-fluorinated analogues, potentially altering pharmacokinetics and target binding:
Compound | Fluorine Position | Biological Activity | CAS |
---|---|---|---|
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | 6-position (benzothiazole) | Anticancer, antimicrobial | 941926-45-0 |
4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | 4-position (both rings) | Enhanced stability, reduced toxicity | 941926-09-6 |
Challenges and Future Directions
-
Bioavailability: Fluorine’s electron-withdrawing effects may reduce solubility, necessitating prodrug strategies.
-
Toxicity: Structural modifications (e.g., pyridinylmethyl) aim to balance efficacy and safety.
-
Target Identification: Computational docking studies are needed to clarify interactions with oncogenic kinases or bacterial enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume